molecular formula C8H10ClO3PS B12004710 Dimethyl 4-chlorophenyl thiophosphate

Dimethyl 4-chlorophenyl thiophosphate

Cat. No.: B12004710
M. Wt: 252.66 g/mol
InChI Key: BRVKOSZYJDZFRX-UHFFFAOYSA-N
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Description

Dimethyl 4-chlorophenyl thiophosphate is an organophosphorus compound with the molecular formula C8H10ClO3PS. It is known for its applications in various fields, including agriculture and industry. This compound is characterized by the presence of a thiophosphate group attached to a 4-chlorophenyl ring, making it a versatile chemical with unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-chlorophenyl thiophosphate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with phosphorus oxychloride (POCl3) in the presence of a base, followed by the addition of dimethyl sulfide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates. Safety measures are crucial due to the toxic nature of some intermediates and reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-chlorophenyl thiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphates, while substitution reactions can produce a variety of substituted thiophosphates .

Scientific Research Applications

Dimethyl 4-chlorophenyl thiophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4-chlorophenyl thiophosphate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function. The thiophosphate group plays a crucial role in binding to the active site of the enzyme, leading to inhibition. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes in pests .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-chlorophenyl thiophosphate is unique due to its specific structural features, such as the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C8H10ClO3PS

Molecular Weight

252.66 g/mol

IUPAC Name

(4-chlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H10ClO3PS/c1-10-13(14,11-2)12-8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

BRVKOSZYJDZFRX-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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